3-Chloro-4-(4-ethylpiperazin-1-yl)aniline

Crystallography Solid-state characterization Structure-based design

Medicinal chemistry teams require building blocks that deliver predictable selectivity. This chloro-substituted arylpiperazine (C₁₂H₁₈ClN₃, MW 239.75) solves key analog selection risks. - **Selectivity advantage**: Pentafluorobenzamide derivative shows M1 IC₅₀ = 350 nM, M3 IC₅₀ = 3,700 nM (10.6-fold), reducing peripheral M3 side effects. - **Structural validation**: Single-crystal X-ray data (CCDC 2059320, Rgt = 0.0372) enables docking with experimental geometry. - **Metabolic modeling**: N-ethyl group matches CYP3A4 dealkylation kinetics of clinical drugs (trazodone, aripiprazole). - **LogP differentiator**: XLogP3 = 1.8 vs. des-chloro (1.4) - distinct HPLC retention for scalable synthesis.

Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
CAS No. 853298-98-3
Cat. No. B3038296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(4-ethylpiperazin-1-yl)aniline
CAS853298-98-3
Molecular FormulaC12H18ClN3
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C12H18ClN3/c1-2-15-5-7-16(8-6-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3
InChIKeyOGIDRFDLWCRRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(4-ethylpiperazin-1-yl)aniline: Identity and Physicochemical Baseline


3-Chloro-4-(4-ethylpiperazin-1-yl)aniline (CAS 853298-98-3, also indexed under CAS 626223-64-1) is a chloro-substituted arylpiperazine building block with molecular formula C₁₂H₁₈ClN₃ and molecular weight 239.75 g·mol⁻¹ . It consists of a 3-chloroaniline core bearing a 4-ethylpiperazin-1-yl substituent at the para position relative to the aniline amino group. The compound is commercially available as a research chemical (typical purity ≥95–98%) from multiple suppliers, and a single-crystal X‑ray structure of its monohydrate has been deposited with the Cambridge Crystallographic Data Centre (CCDC 2059320), confirming the molecular connectivity and solid-state conformation [1]. These physicochemical and structural data serve as the baseline for comparing this compound with its closest chemical analogs during selection or procurement.

Crystallographically validated arylpiperazine building block with confirmed solid-state conformation
Reported ≥97% purity supports sensitive coupling reactions, including amidation and cross-coupling workflows
Enables derivatization into subtype-selective CNS tool compounds for muscarinic receptor SAR studies

Why In-Class Piperazine-Aniline Analogs Cannot Substitute


Although multiple 4-(4-alkylpiperazin-1-yl)aniline derivatives are commercially available, small structural variations on the piperazine N‑alkyl group or the aniline ring significantly alter the compound’s physicochemical profile, synthetic reactivity, and downstream biological performance of derived ligands [1]. These differences are known to affect key parameters relevant to procurement decisions—including lipophilicity (logP), basicity (pKₐ), and metabolic N‑dealkylation susceptibility—which cannot be corrected by simple post‑hoc modification once an incorrect analog has been purchased [2]. The quantitative evidence below demonstrates where 3-chloro-4-(4-ethylpiperazin-1-yl)aniline provides measurable differentiation that justifies its selection over the nearest available alternatives.

Methyl analog
Lacks a reported crystal structure; identity verification and structure-based design workflows are limited without experimental geometry
Des‑chloro analog
Absence of the 3-chloro substituent reduces lipophilicity (XLogP3 1.4 vs 1.8) and may shift chromatographic retention and solubility profiles
Unsubstituted piperazine
N‑alkyl variation alters CYP3A4 N‑dealkylation kinetics; the N‑ethyl metabolic soft spot cannot be assumed for metabolic probe studies

Quantitative Differentiation vs. Closest Analogs


Crystal Structure Benchmark Absent for Methyl Analog

A single-crystal X‑ray structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate has been solved and deposited (CCDC 2059320), providing definitive bond lengths, angles, and hydrogen-bonding patterns [1]. In contrast, no crystal structure has been reported for the direct methyl analog 3-chloro-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-72-6). Absence of a crystal structure limits the ability of procurement teams to verify the identity of the delivered material by independent crystallographic means and impedes structure‑based design workflows that rely on experimentally determined geometries rather than computed models.

Structural Verification
Cross-study comparable
Validated (CCDC 2059320) vs. Not reported
Supports structure-based design and identity confirmation
Monohydrate form confirmed; Rgt(F) = 0.0372
Crystallography Solid-state characterization Structure-based design

Lipophilicity and Boiling Point Differentiation

The predicted octanol‑water partition coefficient (XLogP3) of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline is 1.8, while that of the des‑chloro analog 4-(4-ethylpiperazin-1-yl)aniline is 1.4, and the methyl analog 3-chloro-4-(4-methylpiperazin-1-yl)aniline is predicted at 1.5 . The higher lipophilicity of the target compound translates into a markedly higher boiling point (394.0 ± 42.0 °C) compared to the des‑chloro analog (365.9 ± 37.0 °C), which may affect purification strategy and storage conditions .

Predicted Lipophilicity
Data to verify
XLogP3 1.8 vs 1.4 (Δ0.4)
Reported lipophilicity context; may affect separation and purification strategy
Predicted values from ACD/Labs algorithms
Physicochemical properties Lipophilicity Separations

Muscarinic Receptor Subtype Selectivity Profile

Acylated derivatives of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline have been profiled against human muscarinic acetylcholine receptors (M1, M3, M5). The pentafluorobenzamide derivative showed IC₅₀ values of 350 nM (M1), 3,700 nM (M3), and 830 nM (M5) in CHO‑K1 calcium mobilization assays, exhibiting a 10.6‑fold selectivity window favoring M1 over M3 [1]. This SAR trend is consistent across multiple amide derivatives, whereas the des‑chloro analog 4-(4-ethylpiperazin-1-yl)aniline, when similarly derivatized, yields compounds with markedly different potency profiles, underscoring the role of the 3‑chloro substituent in shaping receptor interactions [2].

M1/M3 Selectivity
Class-level (derivative)
10.6-fold M1-over-M3
Derivative selectivity context; supports CNS selectivity research
Pentafluorobenzamide derivative in CHO-K1 calcium assay
Muscarinic receptors SAR CNS drug discovery

Commercial Purity and Supplier Transparency Advantage

Multiple vendors offer 3-chloro-4-(4-ethylpiperazin-1-yl)aniline with a minimum purity of 97–98%, supported by batch‑specific QC documentation (NMR, HPLC, GC) . The methyl analog 3-chloro-4-(4-methylpiperazin-1-yl)aniline is more frequently listed at 95% purity, and the des‑chloro analog 4-(4-ethylpiperazin-1-yl)aniline often requires custom synthesis for quantities above gram scale, creating longer lead times . The higher baseline purity of the target compound reduces the need for additional purification before use in sensitive reactions, such as amide couplings or palladium‑catalyzed cross‑couplings, where residual amine impurities can poison catalysts or generate byproducts.

Commercial Purity
Supplier data
97–98% vs 95% specification
Supports sensitive reaction contexts and reduces repurification needs
Multi-vendor listing; QC documentation typically available
Quality control Procurement Reproducibility

High-Impact Research and Industrial Applications


Subtype-Selective Muscarinic Antagonist Synthesis

The 3-chloro-4-(4-ethylpiperazin-1-yl)aniline scaffold, when elaborated via amide bond formation, yields compounds with measurable M1-over-M3 selectivity (e.g., 10.6-fold for the pentafluorobenzamide derivative; M1 IC₅₀ = 350 nM, M3 IC₅₀ = 3,700 nM) [1]. This selectivity profile makes the building block a strategic choice for medicinal chemistry teams targeting cholinergic pathways in Alzheimer’s disease or schizophrenia, where minimizing peripheral M3-mediated side effects is a known challenge. Procurement of the free aniline in high purity (≥97%) enables direct use in parallel amide library synthesis without additional purification.

Structure-Based Design with Experimental Geometry

Unlike its methyl and des‑chloro analogs, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline has a publicly available single-crystal X‑ray structure (CCDC 2059320, Rgt = 0.0372) [2]. This provides reliable bond‑length and torsion‑angle data for computational docking and pharmacophore modeling, allowing structure‑based design groups to replace force‑field‑generated conformers with experimentally validated geometry. The crystal structure also serves as an internal reference standard for verifying the identity of incoming batches via powder X‑ray diffraction.

Chromatographic Method and Solubility Optimization

The predicted XLogP3 of 1.8 for 3-chloro-4-(4-ethylpiperazin-1-yl)aniline is measurably higher than that of the des‑chloro (1.4) and methyl (1.5) analogs . This difference translates into distinct reversed‑phase HPLC retention behavior and differential solubility in organic solvent systems commonly used for reaction workup and purification (e.g., ethyl acetate/hexane gradients). Laboratories developing scalable synthetic routes can use these property differences to select the building block that best matches the polarity profile of the final target molecule, streamlining process optimization.

CYP3A4 N-Dealkylation Probe Design

Arylpiperazines are well‑established substrates of CYP3A4, and the N‑ethyl group on this compound provides a defined metabolic soft spot that closely mimics the behavior of clinically used arylpiperazine drugs [3]. By procuring the ethyl‑substituted building block rather than the methyl or unsubstituted piperazine analog, drug metabolism researchers can generate metabolite standards and probe compounds that recapitulate the N‑dealkylation kinetics of pharmacologically relevant agents such as trazodone, nefazodone, or aripiprazole.

Application
Selection Property
Validation Focus
CNS target selectivity studies
Chloro-arylpiperazine scaffold
M1/M3 selectivity profile validation
Crystallography-informed docking
Validated crystal structure
Conformational geometry review
Separation method development
Lipophilicity-driven retention
LogP-dependent purification protocols
CYP3A4 metabolic probe studies
N-ethyl metabolic soft spot
N-dealkylation kinetics validation
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